1-[(4-Fluorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea is a synthetic organic compound characterized by the presence of a fluorophenyl group and an adamantane derivative
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 4-fluorobenzyl chloride with an adamantane derivative under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea can be compared with other similar compounds, such as:
1-[(4-Fluorophenyl)methyl]-3-[(2-chloroadamantan-2-yl)methyl]urea: This compound has a similar structure but with a chlorine atom instead of a methoxy group.
1-[(4-Fluorophenyl)methyl]-3-[(2-hydroxyadamantan-2-yl)methyl]urea: This compound features a hydroxyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(2-methoxy-2-adamantyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-25-20(16-7-14-6-15(9-16)10-17(20)8-14)12-23-19(24)22-11-13-2-4-18(21)5-3-13/h2-5,14-17H,6-12H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNAZEPJYISBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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